2,6-Difluoro-4-methoxybenzylamine

Catalog No.
S722672
CAS No.
771573-20-7
M.F
C8H9F2NO
M. Wt
173.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-4-methoxybenzylamine

CAS Number

771573-20-7

Product Name

2,6-Difluoro-4-methoxybenzylamine

IUPAC Name

(2,6-difluoro-4-methoxyphenyl)methanamine

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

InChI

InChI=1S/C8H9F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3

InChI Key

ALINWWVXTNYKIM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)CN)F

Molecular Structure Analysis

DFMBA possesses a central benzene ring structure with fluorine atoms at positions 2 and 6, a methoxy group (CH3O) at position 4, and an amine group (NH2) attached to the benzyl ring. This combination of functional groups introduces several notable aspects:

  • Fluorine Substitution: The presence of fluorine atoms can alter the electronic properties of the molecule. Fluorine's high electronegativity can withdraw electron density from the ring, potentially impacting its reactivity [1].
  • Methoxy Group: The methoxy group introduces a hydrophilic character, potentially affecting the molecule's solubility in water [1].

Data Source:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press [1].

Chemical Reactions Analysis

  • Reductive Amination

    DFMBA could be a product of reductive amination reactions, where a carbonyl group (C=O) is converted to an amine (NH2) using an amine source [2].

  • Electrophilic Aromatic Substitution

    The electron-withdrawing nature of the fluorine atoms might deactivate the ring towards electrophilic aromatic substitution reactions compared to unsubstituted benzene [1].

Data Source:

  • Klein, D. R. (2012). Organic chemistry (3rd ed.). John Wiley & Sons [2].
Note

These are predicted reactions, and experimental verification for DFMBA is required.


Physical And Chemical Properties Analysis

  • Melting Point and Boiling Point

    The presence of the amine group suggests a moderate boiling point, while the fluorine atoms might slightly elevate it compared to unsubstituted benzylamine [3]. The melting point could be influenced by the hydrogen bonding potential of the amine group.

  • Solubility

    The methoxy group could make DFMBA somewhat soluble in water, while the aromatic ring might favor solubility in organic solvents [1].

Data Source:

  • Morrison, R. T., & Boyd, R. N. (1972). Organic chemistry (3rd ed.). Allyn and Bacon [3].

These are just estimations, and actual properties might differ.

Currently, there is no documented information on DFMBA's specific mechanism of action in any biological system.

Data Source:

  • National Institute for Occupational Safety and Health. [NIOSH]. (2014). Current Intelligence Bulletin 65: Primary Amines [4]. Retrieved from

  • American Chemical Society. (2015). Safety Advice: Working with Fluorine Compounds [5]. Retrieved from

XLogP3

1

Wikipedia

2,6-Difluoro-4-methoxybenzylamine

Dates

Modify: 2023-08-15

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